molecular formula C22H21N5O3 B11008680 N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

Cat. No.: B11008680
M. Wt: 403.4 g/mol
InChI Key: LWSMEYWLODAYFK-UHFFFAOYSA-N
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Description

N-[3-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-(5-Phenyl-1,3-oxazol-2-yl)propanamide is a heterocyclic compound featuring a 1,2,4-triazole core linked to a 1,3-oxazole ring via a propanamide bridge. The 1,2,4-triazole moiety is substituted with a 4-methoxybenzyl group, while the 1,3-oxazole carries a phenyl substituent. Crystallographic characterization of such compounds often employs programs like SHELX for refinement and structure validation .

Properties

Molecular Formula

C22H21N5O3

Molecular Weight

403.4 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

InChI

InChI=1S/C22H21N5O3/c1-29-17-9-7-15(8-10-17)13-19-24-22(27-26-19)25-20(28)11-12-21-23-14-18(30-21)16-5-3-2-4-6-16/h2-10,14H,11-13H2,1H3,(H2,24,25,26,27,28)

InChI Key

LWSMEYWLODAYFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)CCC3=NC=C(O3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The synthesis of this compound involves several steps. One approach starts with the condensation of 4-methoxybenzylamine with 1H-1,2,4-triazole-3-carbaldehyde, followed by subsequent reactions to introduce the oxazole moiety.

    Reaction Conditions: These reactions typically occur under controlled temperature and solvent conditions.

    Industrial Production: While there isn’t widespread industrial production of this specific compound, its synthesis can be scaled up using similar methods.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: For example, it may react with reducing agents (such as hydrides) or undergo nucleophilic substitutions.

      Major Products: The products formed depend on the specific reaction conditions and the substituents present.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity and use it as a precursor for more complex molecules.

      Biology: It might exhibit biological activity, making it relevant for drug discovery.

      Medicine: Investigations into its potential therapeutic effects are ongoing.

      Industry: Its unique structure could find applications in materials science or catalysis.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    The following analysis compares the target compound with structurally analogous molecules from the literature, focusing on heterocyclic cores, substituents, and functional groups.

    Triazole-Oxadiazole Hybrid ()

    Compound : 4-(5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl) semicarbazide

    • Core Rings : 1,2,4-triazole and 1,3,4-oxadiazole.
    • Substituents : Semicarbazide and aryl groups.
    • Linker : Semicarbazide instead of propanamide.
    • Key Differences: The oxadiazole ring (vs. oxazole in the target) may alter electron distribution and hydrogen-bonding capacity.

    Triazole-Pyrazole Hybrid ()

    Compound : C08743791 (4,6-dimethyl-N-[3-(5-phenyl-1H-pyrazol-3-yl)-1H-1,2,4-triazol-5-yl]pyrimidin-2-amine)

    • Core Rings : 1,2,4-triazole and pyrazole.
    • Substituents : Pyridinyl and pyrimidinamine groups.
    • Linker : Amine-based linkage.
    • Key Differences :
      • Pyrazole (vs. oxazole) introduces a five-membered ring with two adjacent nitrogen atoms, increasing rigidity.
      • The pyrimidinamine substituent may enhance π-π stacking interactions in biological targets, differing from the target’s phenyloxazole .

    Triazinone-Oxadiazole Hybrid ()

    Compound : N-Benzyl-N-methyl-3-{3-[4-methyl-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazol-5-yl}propanamide

    • Core Rings: 1,2,4-triazinone and 1,2,4-oxadiazole.
    • Substituents : Benzyl and methylphenyl groups.
    • Linker : Propanamide (similar to the target).
    • The oxadiazole-triazinone combination may confer higher molecular weight and reduced solubility compared to the target’s triazole-oxazole system .

    Oxazole-Propanoic Acid Derivative ()

    Compound: 3-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]propanoic acid

    • Core Rings : 1,3-oxazole.
    • Substituents : 3,4-Dimethylphenyl.
    • Linker: Propanoic acid.
    • Key Differences :
      • The carboxylic acid group (vs. propanamide) increases hydrophilicity but reduces membrane permeability.
      • Dimethylphenyl substitution (vs. phenyl in the target) may sterically hinder interactions with flat binding pockets .

    Pyrazole-Propanamide Hybrid ()

    Compound : 3-[1-(4-Methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-yl]-N-hydroxy-N-methylpropanamide

    • Core Rings : Pyrazole.
    • Substituents : 4-Methoxyphenyl and 4-methylphenyl.
    • Linker : Propanamide with N-hydroxy and N-methyl groups.
    • Key Differences :
      • The hydroxyl and methyl groups on the amide enhance hydrophilicity compared to the target’s unmodified propanamide.
      • Pyrazole’s nitrogen arrangement may favor interactions with metal ions in enzymes, unlike the target’s oxazole .

    Implications for Drug Design

    • Heterocyclic Diversity : The target’s triazole-oxazole combination offers distinct electronic and steric profiles compared to pyrazole or oxadiazole hybrids.
    • Substituent Effects : The 4-methoxybenzyl group may enhance blood-brain barrier penetration, while the phenyloxazole could stabilize aromatic interactions in binding sites.
    • Linker Flexibility: Propanamide balances solubility and permeability, contrasting with semicarbazide (polar) or propanoic acid (hydrophilic).

    Limitations : Direct biological data for the target compound are absent in the provided evidence; further studies on enzyme inhibition or cytotoxicity are needed.

    Biological Activity

    N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

    Synthesis

    The synthesis of this compound typically involves the reaction of 4-methoxybenzyl derivatives with triazole and oxazole moieties. The methodologies often employ microwave-assisted reactions to enhance yields and reduce reaction times. For instance, studies have demonstrated successful synthesis through various methods that optimize the formation of N-substituted 1H-1,2,4-triazoles.

    Antimicrobial Activity

    Research indicates that compounds containing triazole and oxazole moieties exhibit notable antimicrobial activities. In vitro studies have shown that this compound displays significant inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for various strains have been documented, highlighting its potential as an antimicrobial agent.

    MicroorganismMIC (µg/mL)
    Staphylococcus aureus15.6
    Escherichia coli31.25
    Candida albicans20

    These results suggest that the compound could be developed further for clinical applications in treating infections.

    Anticancer Activity

    The compound has also shown promising anticancer properties. Studies indicate that it can inhibit the proliferation of various cancer cell lines. For example, a recent study reported that derivatives similar to this compound exhibited IC50 values in the low micromolar range against several cancer types:

    Cancer Cell LineIC50 (µM)
    HeLa (Cervical carcinoma)8.5
    MCF-7 (Breast carcinoma)12.0
    A549 (Lung carcinoma)10.5

    The presence of the triazole and oxazole rings is believed to enhance the compound's ability to interact with cellular targets involved in cancer progression.

    The biological activity of this compound may be attributed to several mechanisms:

    • Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes involved in disease processes, including protein kinases and deacetylases.
    • Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.
    • Antioxidant Properties : Some studies suggest that it may possess antioxidant activity, contributing to its protective effects against oxidative stress.

    Study 1: Antimicrobial Efficacy

    In a controlled study assessing the antimicrobial efficacy of this compound against common pathogens, it was found to be effective in inhibiting growth at concentrations lower than traditional antibiotics. This suggests a potential for development into a new class of antimicrobial agents.

    Study 2: Anticancer Effects

    Another study explored the anticancer effects of derivatives related to this compound on human tumor cell lines. The results indicated significant cytotoxicity correlated with increased concentrations of the compound, demonstrating its potential as a chemotherapeutic agent.

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